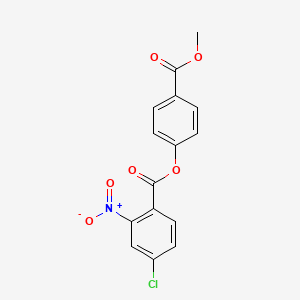
(4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a 4-chloro-2-nitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate typically involves esterification reactions. One common method is the reaction between 4-chloro-2-nitrobenzoic acid and 4-methoxycarbonylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: (4-Methoxycarbonylphenyl) 4-chloro-2-aminobenzoate.
Substitution: (4-Methoxycarbonylphenyl) 4-substituted-2-nitrobenzoate.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and 4-methoxycarbonylphenol.
Aplicaciones Científicas De Investigación
(4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate depends on its specific application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes, disrupting their function. In the case of anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxycarbonylphenyl) 4-chlorobenzoate: Lacks the nitro group, which may result in different reactivity and applications.
(4-Methoxycarbonylphenyl) 4-nitrobenzoate: Lacks the chloro group, affecting its substitution reactions.
(4-Methoxycarbonylphenyl) 2-nitrobenzoate: The position of the nitro group is different, influencing its chemical behavior.
Uniqueness
(4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate is unique due to the presence of both chloro and nitro groups, which provide a versatile platform for various chemical modifications and applications
Propiedades
IUPAC Name |
(4-methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-22-14(18)9-2-5-11(6-3-9)23-15(19)12-7-4-10(16)8-13(12)17(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBKPHZEBASRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














